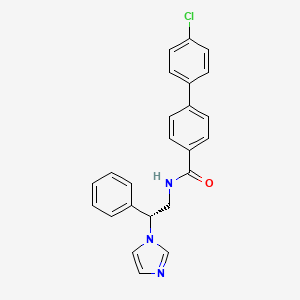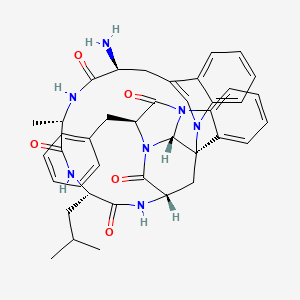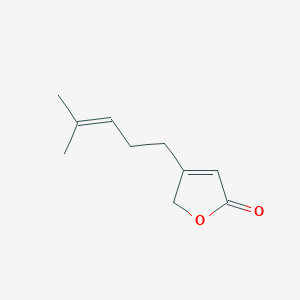![molecular formula C16H18N4O2 B1246154 2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate](/img/structure/B1246154.png)
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is a photo-reactive derivative of etomidate, a general anesthetic. It shares similar pharmacological actions with etomidate and is primarily used to identify binding sites on gamma-aminobutyric acid type A (GABA A) receptors . This compound is particularly useful in research due to its ability to irreversibly modify receptor sites upon exposure to ultraviolet light .
Métodos De Preparación
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is synthesized from etomidate through a series of chemical reactions. The reaction conditions typically require the use of specific reagents and solvents under controlled temperatures to ensure the successful incorporation of the diazirine group
Análisis De Reacciones Químicas
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate undergoes several types of chemical reactions, including photo-activation, which is its most significant reaction. Upon exposure to ultraviolet light, azietomidate forms covalent bonds with its target sites on GABA A receptors . This photo-modification leads to persistent functional changes in the receptors, mimicking the reversible effects of etomidate . Common reagents used in these reactions include ultraviolet light sources and various solvents to facilitate the reaction . The major products formed from these reactions are the modified GABA A receptors with covalently bound azietomidate .
Aplicaciones Científicas De Investigación
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is extensively used in scientific research to study the binding sites and mechanisms of action of general anesthetics on GABA A receptors . It has been employed in both in vitro and in vivo studies to identify specific amino acids involved in anesthetic binding . Additionally, azietomidate has been used to investigate the effects of anesthetic photo-modification on neural circuits, providing insights into the functional changes induced by anesthetics . Its applications extend to the fields of chemistry, biology, and medicine, where it serves as a valuable tool for understanding the molecular interactions of anesthetics .
Mecanismo De Acción
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate exerts its effects by binding to specific sites on GABA A receptors, enhancing their activation and prolonging deactivation . The photo-reactive nature of azietomidate allows it to form covalent bonds with these receptor sites upon exposure to ultraviolet light, leading to irreversible modifications . The molecular targets of azietomidate include the transmembrane domains of the GABA A receptor subunits, where it interacts with specific amino acids to modulate receptor function . This mechanism of action is similar to that of etomidate, but with the added ability to permanently modify receptor sites .
Comparación Con Compuestos Similares
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is unique among general anesthetics due to its photo-reactive properties. Similar compounds include etomidate, propofol, and barbiturates, all of which act on GABA A receptors to enhance their function . unlike azietomidate, these compounds do not possess photo-reactive properties and cannot form covalent bonds with their target sites . This makes azietomidate particularly valuable for research applications where permanent receptor modifications are required . Other similar compounds include diazepam and mephobarbital, which also interact with GABA A receptors but through different mechanisms and binding sites .
Propiedades
Fórmula molecular |
C16H18N4O2 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |
Clave InChI |
DUOHNSBKYJHAMQ-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |
Sinónimos |
2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate azietomidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)

![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)




![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)

